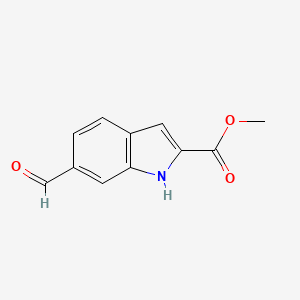

methyl 6-formyl-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10-5-8-3-2-7(6-13)4-9(8)12-10/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBOYUDCWORENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279324 | |

| Record name | Methyl 6-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104291-82-9 | |

| Record name | Methyl 6-formyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104291-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 6 Formyl 1h Indole 2 Carboxylate

Directed Formylation Strategies for Indole (B1671886) Systems

Directed formylation involves the introduction of a formyl group (-CHO) at a specific position on the indole ring. This is a critical transformation for accessing aldehyde-substituted indoles, which are versatile intermediates in organic synthesis.

Vilsmeier-Haack Formylation: Regioselectivity and Optimization

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), which acts as the electrophile.

For indole systems, the Vilsmeier-Haack reaction is highly regioselective. Due to the high electron density at the C3 position of the indole nucleus, electrophilic substitution preferentially occurs at this site. When the C3 position is blocked, formylation can be directed to other positions, although this often requires more forcing conditions. In the case of indole-2-carboxylates, the C3 position remains the most nucleophilic and is thus the primary site of formylation. Therefore, direct Vilsmeier-Haack formylation of methyl 1H-indole-2-carboxylate would yield methyl 3-formyl-1H-indole-2-carboxylate rather than the desired 6-formyl isomer.

To achieve formylation at the C6 position, the starting material must be an indole derivative that is either deactivated at C3 or appropriately substituted on the benzene (B151609) ring to direct the electrophile to the desired position. Optimization of the Vilsmeier-Haack reaction often involves modifying the reaction temperature, stoichiometry of reagents, and the nature of the Vilsmeier reagent itself to control selectivity and improve yields. Recent advancements have explored catalytic versions of the Vilsmeier-Haack reaction, which can offer milder reaction conditions.

| Reaction | Substrate | Reagents | Product | Key Feature |

| Vilsmeier-Haack | Indole | DMF, POCl₃ | 3-Formylindole | High regioselectivity for the C3 position. |

| Vilsmeier-Haack | Ethyl 1H-indole-2-carboxylate | DMF, POCl₃ | Ethyl 3-formyl-1H-indole-2-carboxylate acs.org | C3 formylation is highly favored. |

Transformations from Masked Precursors (e.g., Sulfomethyl Functionality)

An effective strategy to introduce a formyl group at positions other than C3 is to use a "masked" formyl group. This approach involves introducing a functional group that can be readily converted into an aldehyde in a later step. The sulfomethyl group (-CH₂SO₃H) serves as an excellent masked formyl group for this purpose.

A facile synthesis of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates has been developed utilizing this methodology nih.gov. The synthesis begins with the corresponding 2-ethoxycarbonyl-1H-indole-methanesulfonic acid. The transformation of the sulfomethyl group into the formyl group is a multi-step process:

Chlorination : The sulfonic acid is converted to a chloromethyl intermediate via the elimination of sulfur dioxide.

Hydrolysis : The resulting chloromethyl-indole-2-carboxylate is then hydrolyzed to the corresponding hydroxymethyl derivative.

Oxidation : Finally, the hydroxymethyl group is oxidized to the target formyl group using an oxidizing agent such as activated manganese dioxide nih.gov.

This sequence allows for the specific and high-yield synthesis of formyl-indole-2-carboxylates at the C4, C6, and C7 positions, bypassing the regioselectivity constraints of direct electrophilic formylation nih.gov. A notable advantage of this method is that protection of the indole nitrogen (N1) is not required nih.gov.

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product | Overall Yield |

| 2-Ethoxycarbonyl-1H-indole-6-methanesulfonic acid | Ethyl 6-chloromethyl-1H-indole-2-carboxylate | Ethyl 6-hydroxymethyl-1H-indole-2-carboxylate | Ethyl 6-formyl-1H-indole-2-carboxylate | Not specified nih.gov |

Metal-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly useful for the construction of complex heterocyclic systems like substituted indoles.

Palladium-Catalyzed Suzuki Coupling for Indole Ring Elaboration

The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide or triflate, is a powerful method for indole synthesis and functionalization. This approach can be used to "elaborate" the indole ring by forming key bonds in the bicyclic structure from appropriately substituted precursors.

One common strategy involves the coupling of a substituted ortho-haloaniline with a suitable boron-containing coupling partner, followed by a cyclization step to form the indole ring. For the synthesis of methyl 6-formyl-1H-indole-2-carboxylate, this would entail starting with an aniline derivative where the halogen and the formyl group (or a protected precursor) are already in the correct positions on the benzene ring.

For instance, a 2-haloaniline bearing a protected aldehyde at the 4-position (which will become the 6-position of the indole) can be coupled with a reagent that provides the remaining two carbons of the pyrrole (B145914) ring. Subsequent intramolecular cyclization, often also palladium-catalyzed, leads to the formation of the indole-2-carboxylate (B1230498) core. This modular approach allows for the synthesis of variously substituted indoles by simply changing the coupling partners. Strategies have been developed for the synthesis of 2-substituted indoles from o-haloanilides via a Suzuki-Miyaura coupling followed by a cyclization sequence acs.orgnih.gov.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Conditions | Product Type | Key Feature |

| ortho-Haloaniline derivative | Organoboron compound | Pd catalyst (e.g., Pd(dppf)Cl₂), Base | 2-Substituted aniline | Forms C-C bond on aniline ring. |

| N-(o-halophenyl)enecarbamate | Boronic acid | Pd catalyst | 2-Substituted indole | Suzuki coupling followed by cyclization acs.orgnih.gov. |

Classic Indole Ring Annulation Reactions and Adaptations

Classic named reactions that form the indole ring from acyclic precursors remain a cornerstone of indole synthesis. These methods can be adapted to produce highly substituted indoles, including those with functional groups on the benzene ring.

Fischer Indole Synthesis: Application to Substituted Indole-2-Carboxylates

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indoles. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone acs.orgnih.gov.

To synthesize a substituted indole-2-carboxylate such as this compound, the Fischer synthesis would require a (4-formylphenyl)hydrazine and an α-ketoester like methyl pyruvate (B1213749). The key steps of the mechanism include:

Hydrazone Formation : Condensation of the substituted phenylhydrazine (B124118) with the α-ketoester.

Tautomerization : The hydrazone tautomerizes to an ene-hydrazine intermediate.

acs.orgacs.org-Sigmatropic Rearrangement : An acid-catalyzed acs.orgacs.org-sigmatropic rearrangement (similar to a Claisen rearrangement) occurs.

Cyclization and Elimination : The intermediate undergoes cyclization and eliminates a molecule of ammonia to form the aromatic indole ring nih.govnih.gov.

The substitution pattern on the final indole is determined by the substituents on the starting arylhydrazine and the carbonyl compound. Using (4-formylphenyl)hydrazine ensures the formyl group is located at the C6 position of the resulting indole. The reaction of arylhydrazines with pyruvates is a well-established route to produce indole-2-carboxylic acid esters acs.org.

| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Product |

| (4-Formylphenyl)hydrazine | Methyl pyruvate | Brønsted or Lewis Acid (e.g., PPA, ZnCl₂) | This compound |

| Phenylhydrazine | Ethyl pyruvate | Polyphosphoric Acid | Ethyl 1H-indole-2-carboxylate acs.org |

Bischler Indole Synthesis and Mechanistic Insights

The Bischler indole synthesis, also referred to as the Bischler-Möhlau synthesis, is a classical method for constructing the indole ring system. wikipedia.org This reaction typically involves the cyclization of an α-arylamino-ketone in the presence of an acid catalyst. researchgate.net The general mechanism proceeds through the reaction of an α-halo-ketone with an excess of an aniline derivative.

The initial step involves the formation of an α-anilino ketone intermediate. This intermediate then undergoes an acid-catalyzed intramolecular electrophilic substitution onto the aniline ring, followed by dehydration to yield the indole scaffold. The reaction conditions are often harsh, requiring high temperatures and strong acids, which can limit its applicability for substrates with sensitive functional groups. wikipedia.org

Mechanistic Pathways:

Two primary mechanistic pathways are proposed for the Bischler synthesis:

Pathway A: Involves the direct intramolecular cyclization of the α-anilino ketone.

Pathway B: Proceeds through the formation of an enamine intermediate, which then undergoes cyclization.

The predominant pathway can be influenced by the specific reactants and reaction conditions employed. For instance, the use of excess aniline can favor a pathway involving the formation of a diamine intermediate which then cyclizes.

While a direct application of the Bischler synthesis for this compound is not extensively documented in readily available literature, the principles of the reaction are foundational to indole synthesis. Modifications to the classical conditions, such as the use of microwave irradiation, have been shown to improve yields and reduce reaction times for the synthesis of various indole derivatives. nih.gov

Convergent and Multi-Component Synthetic Pathways

Convergent and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy for the synthesis of complex molecules like this compound. These strategies involve the assembly of the target molecule from several independently synthesized fragments (convergent) or in a one-pot reaction from three or more starting materials (MCRs).

A notable synthetic route to achieving 6-formyl-1H-indole-2-carboxylates, while not a classic MCR, employs a convergent, multi-step approach. A facile synthesis of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates has been reported, starting from the corresponding 2-ethoxycarbonyl-1H-indole-methanesulfonic acids. researchgate.net

Synthetic Scheme for Ethyl 6-Formyl-1H-indole-2-carboxylate:

The synthesis proceeds through the following key transformations: researchgate.net

Chlorination: The starting 2-ethoxycarbonyl-1H-indole-6-methanesulfonic acid is converted to ethyl 6-chloromethyl-1H-indole-2-carboxylate.

Hydrolysis: The chloromethyl intermediate is then hydrolyzed to afford ethyl 6-hydroxymethyl-1H-indole-2-carboxylate.

Oxidation: Finally, the hydroxymethyl group is oxidized to the target formyl group using an oxidizing agent such as activated manganese dioxide.

This pathway provides a reliable method for introducing the formyl group at the C6 position of the indole ring.

More broadly, multi-component strategies for indole synthesis are being developed to increase efficiency. Sustainable MCRs using anilines, glyoxal (B1671930) dimethyl acetal (B89532), formic acid, and isocyanides have been shown to produce a variety of indole-2-carboxamide derivatives under mild conditions. rug.nlrug.nlresearchgate.net While not directly applied to the target molecule, these methods highlight the potential for developing one-pot syntheses for functionalized indole-2-carboxylates.

Process Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the laboratory synthesis of this compound involves careful consideration of reaction conditions, scalability, and purification methods to ensure efficiency, safety, and reproducibility.

Key Optimization Parameters:

| Parameter | Considerations | Relevant Findings |

| Reaction Conditions | Temperature, reaction time, catalyst loading, and solvent choice significantly impact yield and purity. | Microwave-assisted Bischler indole synthesis has been shown to dramatically reduce reaction times and improve yields. wikipedia.orgnih.gov For instance, reactions that traditionally require several hours at high temperatures can be completed in minutes under microwave irradiation. |

| Starting Materials | The purity and stability of starting materials are crucial. The synthesis of functionalized indoles often begins with appropriately substituted anilines or nitroarenes. mdpi.com | The use of readily available and stable precursors is essential for a scalable process. The synthesis of ethyl 6-formyl-1H-indole-2-carboxylate from 2-ethoxycarbonyl-1H-indole-6-methanesulfonic acid provides a reliable starting point. researchgate.net |

| Catalyst Selection | For reactions like the Bischler synthesis, the choice and concentration of the acid catalyst are critical. In modern cross-coupling reactions to form the indole ring, palladium catalysts are often employed. | The use of lithium bromide as a catalyst in modified Bischler syntheses has been reported to provide milder reaction conditions. wikipedia.org |

| Solvent Effects | The solvent can influence reaction rates, selectivity, and ease of work-up. | Green solvents and solvent-free conditions are increasingly being explored. Microwave-assisted, solvent-free Bischler synthesis has been demonstrated to be an environmentally friendly and efficient method. |

| Purification | Chromatography is often necessary to isolate the pure product. Optimizing chromatographic conditions (solvent system, stationary phase) is key to an efficient process. | The synthesis of ethyl 6-formyl-1H-indole-2-carboxylate involves straightforward purification by crystallization or column chromatography at each step. researchgate.net |

Scalability:

Scaling up the synthesis from milligram to gram quantities in a laboratory setting requires addressing several challenges:

Heat Transfer: Exothermic reactions need to be carefully controlled on a larger scale to prevent runaway reactions.

Mixing: Efficient stirring is necessary to ensure homogeneity, especially in heterogeneous reaction mixtures.

Reagent Addition: The rate of addition of reagents may need to be adjusted to control the reaction rate and temperature.

Work-up and Isolation: Extraction and filtration processes can become more cumbersome at a larger scale.

A gram-scale synthesis of a C2-alkynylated indole has been reported, highlighting the potential for scaling up modern indole functionalization reactions. acs.org The reported synthesis of ethyl 6-formyl-1H-indole-2-carboxylate appears amenable to laboratory-scale production with standard equipment. researchgate.net

Advanced Chemical Transformations and Derivatization of Methyl 6 Formyl 1h Indole 2 Carboxylate

Functional Group Interconversions at the Formyl Moiety

The aldehyde group at the C-6 position of the indole (B1671886) ring is a primary site for a variety of chemical modifications, enabling its conversion into other important functional groups.

The selective oxidation of the formyl group to a carboxylic acid is a key transformation, yielding 1H-indole-2,6-dicarboxylic acid derivatives. This conversion can be achieved using various oxidizing agents. For instance, the transformation of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates from their hydroxymethyl precursors is often accomplished using activated manganese dioxide. researchgate.netresearchgate.net This method provides a reliable route to the corresponding carboxylic acids, which are valuable intermediates for further derivatization.

A common method for this transformation is the oxidation of the corresponding hydroxymethyl indole, which itself is derived from the formyl group.

| Reactant | Oxidizing Agent | Product | Reference |

| Ethyl 6-hydroxymethyl-1H-indole-2-carboxylate | Activated Manganese Dioxide | Ethyl 6-formyl-1H-indole-2-carboxylate | researchgate.net |

The formyl group can be selectively reduced to a hydroxymethyl group, providing another avenue for functionalization. This reduction is typically carried out using mild reducing agents to avoid unwanted reactions at other sites in the molecule. Sodium borohydride (B1222165) is a commonly used reagent for this purpose, effectively converting aldehydes to primary alcohols. youtube.com The resulting hydroxymethyl indoles can then serve as precursors for further reactions, such as oxidation to the corresponding aldehyde or conversion to other alcohol analogues. researchgate.netresearchgate.net

The reduction of the formyl group is a critical step in multi-step syntheses. For example, the synthesis of various formyl-1H-indole-2-carboxylates involves the initial formation of a chloromethyl derivative, which is then hydrolyzed to the hydroxymethyl intermediate before being oxidized to the final aldehyde product. researchgate.net This multi-step process highlights the importance of selective reduction and oxidation reactions in the manipulation of this versatile molecule.

| Reactant | Reagent(s) | Product | Reference |

| Ethyl 6-chloromethyl-1H-indole-2-carboxylate | H2O | Ethyl 6-hydroxymethyl-1H-indole-2-carboxylate | researchgate.net |

Modifications of the Carboxylate Ester Group

The methyl ester at the C-2 position can undergo various transformations, including hydrolysis to the corresponding carboxylic acid or conversion to amides. Hydrolysis is typically achieved under basic conditions, for example, using lithium hydroxide. clockss.org The resulting carboxylic acid can then be coupled with amines to form amides, a common strategy in the synthesis of biologically active molecules. rug.nl N-acylation of indole-2-carboxylates can also be performed to introduce various functionalities. clockss.org

Electrophilic and Nucleophilic Reactivity on the Indole Core

The indole nucleus itself is susceptible to both electrophilic and nucleophilic attack, allowing for the introduction of a wide range of substituents on both the pyrrole (B145914) and benzene (B151609) rings.

The indole ring system generally undergoes electrophilic substitution preferentially at the C-3 position due to the high electron density of the pyrrole ring, which is about 10^13 times more reactive than benzene. wikipedia.orgbhu.ac.in However, the presence of the electron-withdrawing carboxylate group at the C-2 position can influence the regioselectivity of these reactions. clockss.org

Friedel-Crafts acylation of ethyl indole-2-carboxylate (B1230498) can lead to substitution at the C-3, C-5, and C-7 positions, with the product distribution depending on the reaction conditions and the nature of the acylating agent. clockss.org For instance, using a more reactive acyl chloride can favor substitution on the benzene ring, primarily at the C-5 position. clockss.org

Nucleophilic substitution reactions on the indole core are less common but can be achieved under specific conditions. core.ac.ukresearchgate.netsemanticscholar.org For example, N-hydroxyindoles can undergo nucleophilic substitution. core.ac.ukclockss.org Lithiation of N-protected indoles occurs selectively at the C-2 position, creating a powerful nucleophile for subsequent reactions with electrophiles. wikipedia.org

| Reaction Type | Position(s) of Substitution | Influencing Factors | Reference |

| Electrophilic Substitution | C-3 (preferred), C-5, C-6, C-7 | Presence of directing groups, reaction conditions | wikipedia.orgbhu.ac.inclockss.org |

| Friedel-Crafts Acylation | C-3, C-5, C-7 | Lewis catalyst, solvent, acyl chloride reactivity | clockss.org |

| Nucleophilic Substitution | C-2 (via lithiation), N-1 (with activation) | N-protection, use of strong bases, N-activation | wikipedia.orgcore.ac.uk |

Condensation Reactions and Extended Conjugated Systems

The formyl group at the C-6 position is an excellent handle for constructing extended conjugated systems through condensation reactions. The Knoevenagel condensation, for example, involves the reaction of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is widely used to synthesize α,β-unsaturated systems and is a key step in the synthesis of various heterocyclic compounds and dyes. wikipedia.orgrsc.orgacgpubs.org

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.org These condensation reactions significantly expand the structural diversity achievable from methyl 6-formyl-1H-indole-2-carboxylate, allowing for the creation of molecules with tailored electronic and photophysical properties.

Synthesis of Structurally Diverse Indole-2-Carboxylate Derivatives

The formyl group at the C6-position of this compound serves as a versatile handle for the introduction of various structural motifs through a range of classical and modern organic reactions. These transformations allow for the extension of the carbon skeleton, the introduction of new functional groups, and the construction of complex heterocyclic systems. While specific literature detailing the extensive derivatization of this exact molecule is limited, the following sections describe plausible synthetic pathways based on well-established reactions of aromatic aldehydes and indole derivatives.

The primary transformations of the formyl group include condensation reactions, olefination reactions, and reductive amination, among others. These reactions pave the way for the synthesis of derivatives with potential applications in various fields of chemical and biological research.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. google.com The formyl group of this compound is an excellent substrate for this reaction, allowing for the introduction of a variety of substituents. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt.

This reaction can be used to synthesize a range of derivatives, including those with cyanoacrylic, malonic, and barbituric acid moieties. These products can serve as intermediates for further synthetic manipulations or as final compounds for biological evaluation.

Table 1: Illustrative Examples of Knoevenagel Condensation Products Disclaimer: The following are hypothetical examples based on known reactivity patterns.

| Active Methylene Compound | Product Structure | Plausible Conditions |

| Malononitrile | Piperidine, Ethanol (B145695), Reflux | |

| Ethyl cyanoacetate | Ammonium acetate, Acetic acid, Reflux | |

| Barbituric acid | Pyridine, Reflux |

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction allows for the conversion of the formyl group in this compound into a vinyl group with a wide range of substituents, depending on the structure of the ylide. The stereochemical outcome of the reaction (E/Z selectivity) can often be controlled by the nature of the ylide and the reaction conditions.

Stabilized ylides (containing an electron-withdrawing group) generally lead to the E-alkene, while non-stabilized ylides (containing an alkyl or aryl group) typically favor the Z-alkene. This transformation is highly valuable for extending the carbon chain and introducing unsaturation.

Table 2: Illustrative Examples of Wittig Reaction Products Disclaimer: The following are hypothetical examples based on known reactivity patterns.

| Wittig Reagent | Product Structure | Plausible Conditions |

| Methyltriphenylphosphonium bromide | n-BuLi, THF | |

| (Carbethoxymethylene)triphenylphosphorane | Toluene, Reflux | |

| Benzyltriphenylphosphonium chloride | NaH, DMSO |

Reductive Amination

Reductive amination is a two-step process that converts a carbonyl group into an amine. The formyl group of this compound can first react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride and sodium triacetoxyborohydride (B8407120) being common choices.

This reaction is a cornerstone of medicinal chemistry for the synthesis of amine derivatives, which are prevalent in biologically active molecules. A wide range of amines can be used, leading to a vast array of structurally diverse products.

Table 3: Illustrative Examples of Reductive Amination Products Disclaimer: The following are hypothetical examples based on known reactivity patterns.

| Amine | Product Structure | Plausible Conditions |

| Benzylamine | NaBH(OAc)₃, Dichloromethane | |

| Piperidine | NaBH₄, Methanol | |

| Aniline | H₂, Pd/C, Ethanol |

Henry Reaction (Nitroaldol Reaction)

The Henry reaction involves the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone. The formyl group of this compound can react with a nitroalkane, such as nitromethane (B149229) or nitroethane, to produce a β-nitro alcohol. This product can be a valuable intermediate, as the nitro group can be further transformed into other functional groups, such as an amine or a carbonyl group, and the alcohol can undergo dehydration to form a nitroalkene.

Table 4: Illustrative Examples of Henry Reaction Products Disclaimer: The following are hypothetical examples based on known reactivity patterns.

| Nitroalkane | Product Structure | Plausible Conditions |

| Nitromethane | NaOH, Water/Methanol | |

| Nitroethane | Triethylamine, THF |

Synthesis of Fused Heterocycles

The formyl group, in conjunction with the indole nitrogen or other reactive positions on the indole ring, can be utilized in cyclization reactions to form fused heterocyclic systems. For instance, condensation with bifunctional nucleophiles can lead to the formation of new rings fused to the indole core. While specific examples starting from this compound are not readily found, reactions of other indole aldehydes with reagents like hydrazines, hydroxylamine, and amidines are known to produce fused pyrazole, isoxazole, and pyrimidine (B1678525) rings, respectively.

Mechanistic Investigations in the Chemistry of Methyl 6 Formyl 1h Indole 2 Carboxylate

Reaction Mechanism Elucidation in Synthesis

The synthesis of methyl 6-formyl-1H-indole-2-carboxylate can be achieved through a multi-step process, often involving the transformation of a pre-functionalized indole (B1671886) core. A notable route involves the conversion of a sulfomethyl group into a formyl group, a method that has been successfully applied to the synthesis of the closely related ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates. researchgate.net This transformation proceeds through a sequence of intermediate steps, each with a distinct mechanism.

The synthesis commences with a precursor such as 2-ethoxycarbonyl-1H-indole-6-methanesulfonic acid. The key transformation of the sulfomethyl group into the target formyl group is accomplished via a three-step sequence:

Chlorination: The sulfomethyl group is first converted into a chloromethyl group. This step typically involves the elimination of sulfur dioxide.

Hydrolysis: The resulting chloromethyl indole is then subjected to hydrolysis to yield the corresponding hydroxymethyl derivative. A notable observation in related studies is the increased rate of hydrolysis for 7-chloromethyl-indoles compared to their 4- and 6-substituted counterparts, suggesting electronic or steric influences on the reaction rate. researchgate.net

Oxidation: The final step is the oxidation of the hydroxymethyl group to the desired formyl group. Activated manganese dioxide is an effective reagent for this transformation. researchgate.net It is noteworthy that direct oxidation of the chloromethyl intermediate to the aldehyde has been reported to be unsuccessful. researchgate.net

An alternative approach for the introduction of a formyl group onto an indole ring is through direct formylation reactions, such as the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic rings, including indoles. bhu.ac.in Even indoles bearing an electron-withdrawing group at the 2-position, like an ethyl or methyl carboxylate, can undergo smooth formylation at the 3-position. bhu.ac.in However, achieving formylation at the 6-position via direct electrophilic substitution is more challenging due to the inherent reactivity of the indole nucleus, which typically favors substitution at the 3-position, followed by the 2- and 5-positions.

More recent developments in formylation chemistry include boron-catalyzed formylation using trimethyl orthoformate as the formylating agent. acs.org These methods offer milder reaction conditions compared to traditional methods like the Vilsmeier-Haack or Reimer-Tiemann reactions. acs.org

The following table summarizes the key steps in the synthesis of a 6-formyl-1H-indole-2-carboxylate from a sulfomethyl precursor, as described for the ethyl ester analogue. researchgate.net

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | 2-Ethoxycarbonyl-1H-indole-6-methanesulfonic acid | - | Ethyl 6-chloromethyl-1H-indole-2-carboxylate | -CH₂SO₃H → -CH₂Cl |

| 2 | Ethyl 6-chloromethyl-1H-indole-2-carboxylate | H₂O | Ethyl 6-hydroxymethyl-1H-indole-2-carboxylate | -CH₂Cl → -CH₂OH |

| 3 | Ethyl 6-hydroxymethyl-1H-indole-2-carboxylate | Activated MnO₂ | Ethyl 6-formyl-1H-indole-2-carboxylate | -CH₂OH → -CHO |

Understanding Regioselectivity and Stereoselectivity in Complex Transformations

Regioselectivity:

The regioselectivity of reactions involving the indole nucleus is a well-studied area. The indole ring is an electron-rich heterocycle, and electrophilic substitution is a common transformation. The preferred site of electrophilic attack is generally the C3 position, as this leads to a more stable cationic intermediate where the positive charge can be delocalized without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C3 position is blocked, electrophilic substitution typically occurs at the C2 or C5 position.

In the context of this compound, the existing substituents significantly influence the regioselectivity of further transformations. The carboxylate group at the C2 position is electron-withdrawing, which deactivates the pyrrole (B145914) ring towards electrophilic attack. Conversely, the indole nitrogen is electron-donating, activating the ring. The formyl group at the C6 position is also electron-withdrawing, deactivating the benzene part of the ring.

Direct formylation of an indole-2-carboxylate (B1230498) typically yields the 3-formyl derivative. bhu.ac.in Achieving substitution at other positions often requires indirect methods, such as starting with an already substituted benzene ring before the formation of the indole nucleus, as seen in the synthesis described in the previous section.

Recent studies on the boron-catalyzed formylation of indoles have shown that the distribution of products can be influenced by both kinetic and thermodynamic factors, as well as the concentration of the Lewis acid catalyst. acs.org This suggests that the regioselectivity of formylation can be tuned by careful control of the reaction conditions.

Stereoselectivity:

Specific studies on the stereoselectivity of complex transformations involving this compound are not extensively detailed in the available literature. However, general principles of stereoselective synthesis in indole chemistry can be considered.

Research on other indole derivatives, such as the catalytic asymmetric dearomatization of indoles, has demonstrated that high levels of enantioselectivity can be achieved using organocatalysis. rsc.org These approaches often involve the formation of chiral indoline (B122111) or indolenine structures, which are valuable building blocks in the synthesis of natural products. rsc.org While not directly applicable to this compound without experimental validation, these studies highlight the potential for developing stereoselective transformations for this class of compounds.

The following table presents data on the regioselectivity of a related reaction, the alkylation of ethyl indole-2-carboxylate, which illustrates the influence of reaction conditions on the site of substitution.

| Reaction Condition | Product(s) | Observation | Reference |

| aq. KOH in acetone | N-alkylated ester | Successful alkylation at the nitrogen atom. | mdpi.com |

| NaOMe in methanol | Methyl 1H-indole-2-carboxylate | Transesterification occurred instead of N-alkylation. | mdpi.com |

| NaOEt | Low yield of N-alkylated acid | Inefficient N-alkylation. | dntb.gov.ua |

Studies on Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically for the synthesis and reactions of this compound are not widely available in the reviewed literature. However, general principles can be discussed based on related systems.

Reaction Kinetics:

The rate of the synthetic steps described in section 4.1 would be dependent on several factors, including temperature, concentration of reactants and catalysts, and the solvent used. For instance, the observation that the hydrolysis of 7-chloromethyl-indoles is faster than that of the 4- and 6-isomers suggests a kinetic difference based on the substituent's position. researchgate.net This could be attributed to electronic effects influencing the stability of the transition state or steric factors affecting the approach of the nucleophile.

In the context of electrophilic substitution reactions on the indole ring, the reaction rate is highly dependent on the nature of the electrophile and the substituents already present on the ring. Electron-donating groups generally increase the rate of reaction, while electron-withdrawing groups decrease it.

Thermodynamics:

The thermodynamic stability of the products plays a crucial role in determining the final outcome of a reaction, especially when the reaction is reversible or when there is a possibility of product isomerization. In the formylation of indoles, it has been noted that the product distribution can be influenced by both kinetic and thermodynamic factors. acs.org For example, a kinetically favored product may form faster but may not be the most stable isomer. Under conditions that allow for equilibration, the thermodynamically more stable product will predominate.

The protonation of the indole ring is a good example of the interplay between kinetics and thermodynamics. While protonation at the nitrogen atom is a rapid process, the thermodynamically more stable cation is formed by protonation at the C3 position, as this preserves the aromaticity of the benzene ring. bhu.ac.in

Without specific experimental data, any discussion on the kinetics and thermodynamics of reactions involving this compound remains qualitative. Further experimental studies would be required to determine rate constants, activation energies, and the thermodynamic parameters for its synthesis and transformations.

Research Applications of Methyl 6 Formyl 1h Indole 2 Carboxylate in Organic Synthesis

Utilization as a Versatile Synthetic Synthon for Complex Heterocycles

The indole (B1671886) ring is a privileged scaffold in numerous biologically active compounds, and the presence of both a formyl and a carboxylate group on the methyl 6-formyl-1H-indole-2-carboxylate nucleus provides multiple reaction sites for elaboration. smolecule.com This allows chemists to use it as a foundational component for constructing more intricate molecular architectures. The formyl group can readily participate in reactions such as Wittig olefination, reductive amination, and condensation reactions, while the ester can be hydrolyzed, reduced, or converted into other functional groups. orgsyn.org

This dual reactivity is instrumental in synthesizing a variety of fused heterocyclic systems. For instance, the formyl group can be transformed into a hydroxymethyl group, which can then be oxidized to an aldehyde. researchgate.net This aldehyde, along with the ester at C2, serves as a handle for further cyclization reactions, leading to the formation of complex polycyclic indole derivatives. The strategic manipulation of these functional groups allows for the regioselective construction of heterocycles fused to the indole's benzene (B151609) ring.

Role in the Total Synthesis of Natural Products and Their Analogues

The 6-formylindole moiety is a key intermediate in the synthesis of various naturally occurring indoles and their analogues. researchgate.net The ability to introduce substituents at the C6 position of the indole nucleus is crucial for building the carbon skeleton of many complex bio-inspired molecules.

Indole alkaloids are a large class of natural products known for their diverse and potent biological activities. rsc.orgsigmaaldrich.com The synthesis of these complex molecules often relies on key intermediates that allow for the controlled construction of their intricate ring systems. rsc.org The 6-formylindole scaffold, as seen in this compound, is a valuable precursor in this context. For example, 6-formylindole has been utilized in the synthesis of the natural product (E)-6-(3-methylbuta-1,3-dienyl)indole. researchgate.net The indole-2-carboxylic acid or ester functionality serves as a precursor for compounds used in the study of alkaloid synthesis. orgsyn.org The Fischer indole synthesis is a classic and widely used method for creating the indole core, which is central to many total synthesis strategies for alkaloids like aspidospermidine, ellipticine, and various others. semanticscholar.org While direct total syntheses starting from the title compound are specific, the utility of the 6-formylindole-2-carboxylate framework is a recognized strategy for accessing key intermediates in alkaloid synthesis.

Beyond alkaloids, the indole scaffold is present in a vast array of bioactive natural products. rsc.org this compound serves as a starting point for molecules designed to mimic or replicate the function of these natural products. The formyl group at the C6 position is particularly important for building side chains or additional rings onto the benzene portion of the indole core. This is exemplified by its use in preparing derivatives of teleocidins and the precursor to chanoclavine-I, which were synthesized from 7-formylindole and 4-formylindole (B1175567) derivatives, respectively, highlighting the importance of formyl-indoles as intermediates. researchgate.net

Development of Advanced Functional Organic Materials (e.g., Organic Dyes, Pigments)

The indole core, particularly dihydroxyindole derivatives, is the fundamental building block of eumelanins, the pigments responsible for brown and black coloration in nature. mdpi.comnih.gov The synthesis of melanin-like materials with tailored properties for applications such as dermo-cosmetics is an active area of research. mdpi.commdpi.com Derivatives of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a close structural relative of the title compound, are key precursors in creating synthetic melanins. nih.gov These synthetic pigments exhibit strong antioxidant properties and intense absorption in the UVB/UVA range, making them excellent candidates for photoprotective applications. mdpi.com

Research has shown that modifying the C2 carboxylic acid group, for instance by converting it to an amide, can produce pigments with improved solubility in solvents relevant to cosmetic formulations while maintaining desirable chromophoric properties. mdpi.com The formyl group on this compound offers an additional site for modification, potentially allowing for the fine-tuning of the electronic and physical properties of the resulting pigments or dyes. This makes the compound a valuable intermediate in the broader field of functional organic material science. smolecule.com

Intermediate in Medicinal Chemistry for Scaffold Construction

The indole-2-carboxylate (B1230498) scaffold is a well-established pharmacophore in drug discovery, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. mdpi.comnih.gov this compound acts as a crucial intermediate, providing a robust framework that can be systematically modified to develop new pharmaceutical leads.

The strategic placement of functional groups on the indole ring is a key strategy in medicinal chemistry for optimizing interactions with biological targets. This compound is an ideal starting material for this purpose. For example, derivatives of indole-2-carboxylic acid have been extensively investigated as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov

In one study, a series of indole-2-carboxylic acid derivatives were designed and synthesized to target the HIV-1 integrase enzyme. nih.gov The research led to compounds that effectively inhibited the enzyme's strand transfer function, with one derivative, 17a , showing significant activity. The study highlighted that the indole-2-carboxylic acid scaffold is a promising starting point for developing new integrase inhibitors. nih.gov

Another research effort focused on optimizing these inhibitors by modifying the C3 position of the indole core. nih.gov Starting with a 6-bromo-1H-indole-2-carboxylate, a formyl group was introduced at the C3 position via a Vilsmeier-Haack reaction. This formyl group was then further elaborated into longer side chains, leading to the discovery of derivative 20a , which showed a markedly increased inhibitory effect against HIV-1 integrase. nih.gov This demonstrates the value of the formyl group as a synthetic handle for structural optimization.

Furthermore, the indole scaffold has been combined with other pharmacophores, like rhodanine, to create hybrid molecules with potent antimicrobial properties. nih.gov These novel compounds, derived from formyl-indole precursors, have shown high efficacy against multi-drug resistant pathogens, underscoring the importance of the indole-2-carboxylate framework in developing new anti-infective agents. nih.gov

Structural Modifications for Exploring Binding Interactions with Biological Targets

The scaffold of this compound serves as a valuable starting point for extensive structural modifications aimed at enhancing binding interactions with various biological targets. The inherent functionalities of the indole ring, the carboxylate group, and the formyl group offer multiple points for chemical derivatization. Researchers have systematically modified this and related indole-2-carboxylate cores to probe the steric and electronic requirements of enzyme active sites and receptor binding pockets. These modifications are crucial in the field of medicinal chemistry for the development of potent and selective inhibitors for a range of diseases.

One of the key strategies involves the modification of the indole ring system itself. Introduction of various substituents on the benzene portion of the indole nucleus can significantly influence the molecule's interaction with biological targets. For instance, the introduction of halogen atoms, such as fluorine or bromine, at different positions can alter the electronic properties of the ring and introduce new points of interaction, like halogen bonding. These modifications have been shown to enhance binding affinity with viral targets.

Another common approach is the derivatization of the formyl group. The aldehyde functionality is highly reactive and can be readily converted into a variety of other functional groups. For example, it can undergo reductive amination to introduce substituted amino groups, or it can be oxidized to a carboxylic acid. These transformations allow for the introduction of diverse side chains that can be tailored to fit into specific binding pockets of a target protein.

The ester group at the 2-position is also a target for modification. Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common step, as the resulting carboxylate can act as a key chelating group for metal ions in enzyme active sites. rsc.orgnih.gov For example, in the context of HIV-1 integrase inhibitors, the carboxyl group at the C2 position of the indole core is crucial for chelating the two Mg2+ ions within the active site of the enzyme. nih.gov

Furthermore, multicomponent reactions, such as the Ugi four-component reaction, have been employed to generate libraries of diverse indole-2-carboxamide derivatives. rjpbcs.com This approach allows for the rapid assembly of complex molecules from simple building blocks, facilitating the exploration of a wide chemical space around the indole-2-carboxylate scaffold.

The following data tables summarize key research findings on how structural modifications of the indole-2-carboxylate core, including those related to the 6-formyl-1H-indole-2-carboxylate structure, impact binding interactions with biological targets.

Table 1: Structural Modifications of the Indole-2-Carboxylate Scaffold and Their Impact on HIV-1 Integrase Inhibition

| Compound/Modification | Target | Key Structural Features | Research Findings | IC₅₀ (µM) |

| Indole-2-carboxylic acid | HIV-1 Integrase | Core indole-2-carboxylic acid scaffold. | Acts as a starting point for inhibitor design, with the carboxyl group chelating Mg²⁺ ions in the active site. nih.gov | 32.37 rsc.org |

| C6-halogenated benzene derivatives | HIV-1 Integrase | Introduction of a halogenated benzene ring at the C6 position of the indole core. | The halogenated benzene ring enhances π-π stacking interactions with viral DNA (dC20). rsc.org | 3.11 rsc.org |

| C3 long branch derivatives | HIV-1 Integrase | Introduction of a long branch at the C3 position of the indole core. | The C3 long branch extends into a hydrophobic cavity near the integrase active site, improving interaction. nih.gov | 0.13 nih.gov |

| 5-nitroindole-2-carboxylate derivatives | HIV-1 Integrase | Introduction of a nitro group at the C5 position. | The electron-withdrawing nitro group influences the electronic properties of the indole ring. rsc.org | Not specified |

Table 2: Structural Modifications of Indole Derivatives for Other Biological Targets

| Compound/Modification | Target | Key Structural Features | Research Findings | IC₅₀ (µM) |

| 7-nitro-1H-indole-2-carboxylic acid derivatives | Fructose-1,6-bisphosphatase (FBPase) | Nitro group at the C7 position and various substitutions. | Identified as potent allosteric inhibitors of FBPase, a target for type 2 diabetes. researchgate.net | 0.99 researchgate.net |

| 4,6-difluoro-1H-indole-2-carboxylate derivatives | HIV-1 Integrase | Fluorine atoms at the C4 and C6 positions. | The fluorine atoms enhance binding affinity and selectivity. These derivatives show significant antiproliferative effects against cancer cell lines. | 12.41 - 47.44 |

| 4,6-difluoro-1H-indole-2-carboxylate derivatives | Cancer Cell Lines | Fluorine atoms at the C4 and C6 positions. | Exhibits strong antiproliferative effects, inducing apoptosis by modulating key apoptotic markers. | As low as 0.95 |

| 4,6-difluoro-1H-indole-2-carboxylate derivatives | Mycobacterium tuberculosis | Fluorine atoms at the C4 and C6 positions. | Shows antimicrobial properties against resistant strains. | MIC as low as 0.012 |

These examples underscore the versatility of the this compound scaffold as a template for designing molecules with tailored biological activities. The ability to systematically modify its structure provides a powerful tool for medicinal chemists to optimize binding interactions and develop novel therapeutic agents.

Advanced Spectroscopic and Computational Approaches in Indole 2 Carboxylate Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like methyl 6-formyl-1H-indole-2-carboxylate. While specific DFT studies on this exact molecule are not widely published, the principles can be applied to understand its fundamental properties. Such calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap.

The electronic structure of an indole (B1671886) derivative is characterized by the electron-rich nature of the indole ring. However, the presence of electron-withdrawing groups, such as the formyl group at the C6-position and the methyl carboxylate group at the C2-position, significantly modulates this property. These groups are expected to lower the HOMO and LUMO energy levels. The HOMO-LUMO gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity and greater ease of electronic transitions.

In a related compound, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, DFT calculations have been used to analyze the rotational barriers and conformational isomers, demonstrating the utility of these methods in understanding the molecule's three-dimensional structure and stability. thermofisher.com For this compound, DFT would similarly provide insights into the planarity of the indole ring and the orientation of the substituent groups, which are crucial for its interaction with biological targets.

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Analysis

Molecular modeling and docking simulations are indispensable computational techniques in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These simulations can estimate the binding affinity and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

Similarly, derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate have been evaluated as antimicrobial agents, with molecular docking used to propose that their mechanism of action involves the inhibition of enzymes like E. coli MurB. chemicalbook.comrsc.org Given these precedents, it is highly probable that this compound would be a subject for such in silico studies to explore its potential as an inhibitor of various enzymes. The formyl group at the C6-position could offer an additional point of interaction, potentially forming hydrogen bonds with amino acid residues in a target's binding pocket.

Structure-Reactivity and Structure-Property Relationship Studies

The chemical reactivity and physical properties of this compound are intrinsically linked to its structure. The indole nucleus is generally susceptible to electrophilic substitution, most commonly at the C3-position. However, the substituents on the ring significantly influence this reactivity.

The methyl carboxylate group at C2 and the formyl group at C6 are both electron-withdrawing, which deactivates the indole ring towards electrophilic attack compared to unsubstituted indole. The formyl group, being a meta-director on a benzene (B151609) ring, would similarly influence the reactivity of the benzenoid portion of the indole scaffold.

A study on the synthesis of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates provides valuable insights into the reactivity of this class of compounds. researchgate.nettetratek.com.tr In this work, the formyl group was introduced via a multi-step process, highlighting the synthetic challenges and the need for specific methodologies to create such substituted indoles. researchgate.nettetratek.com.tr The presence of the formyl group also opens up avenues for further chemical modifications, such as reduction to a hydroxymethyl group or oxidation to a carboxylic acid, allowing for the synthesis of a diverse library of derivatives.

The physical properties, such as solubility and melting point, are also dictated by the substituents. The presence of the polar formyl and ester groups would increase the polarity of the molecule compared to simpler indoles.

High-Resolution Spectroscopic Techniques for Structural Characterization (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic techniques are essential for the unambiguous structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the carbon-hydrogen framework and the molecular weight and fragmentation of this compound.

While experimentally obtained spectra for this compound are not widely published, the expected spectral data can be predicted based on the analysis of closely related compounds. rsc.orgchemicalbook.commdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the protons on the indole ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The formyl proton (CHO) would be highly deshielded, appearing as a singlet at a characteristic downfield shift (around δ 10.0 ppm). The methyl ester protons would resonate as a singlet at approximately δ 3.9 ppm. The NH proton of the indole ring would likely appear as a broad singlet at a high chemical shift (δ > 10 ppm), especially in a polar solvent like DMSO-d₆.

In ¹³C NMR, the carbonyl carbons of the formyl and ester groups would be the most downfield signals (δ > 160 ppm). The aromatic carbons of the indole ring would resonate in the range of δ 110-140 ppm. The methyl carbon of the ester group would appear at a more upfield position (around δ 52 ppm).

Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| NH | >10 (broad s) | - |

| C2 | - | ~130 |

| C3 | ~7.2 (s) | ~110 |

| C4 | ~7.8 (d) | ~125 |

| C5 | ~7.9 (d) | ~123 |

| C6 | - | ~135 |

| C7 | ~8.1 (s) | ~120 |

| C=O (ester) | - | ~162 |

| OCH₃ | ~3.9 (s) | ~52 |

| CHO | ~10.0 (s) | ~192 |

| C3a | - | ~128 |

| C7a | - | ~138 |

Note: Predicted values are based on typical shifts for indole derivatives and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak ([M]⁺) for this compound (C₁₁H₉NO₃) would be observed at an m/z value corresponding to its molecular weight (203.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment at m/z 172, and potentially the loss of the formyl group (-CHO), resulting in a fragment at m/z 174.

Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment |

|---|---|

| 203 | [M]⁺ |

| 172 | [M - OCH₃]⁺ |

| 174 | [M - CHO]⁺ |

| 144 | [M - CHO - OCH₂]⁺ |

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry for Indole (B1671886) Synthesis

The chemical industry's shift towards sustainability has spurred the development of environmentally benign methods for constructing complex molecules like indoles. researchgate.net Traditional indole syntheses often rely on harsh conditions, toxic solvents, and metal catalysts, generating significant waste. nih.gov Modern green approaches aim to mitigate these drawbacks through the use of alternative energy sources, greener solvents, and highly efficient catalytic systems. researchgate.netnih.gov

Key innovations include the use of microwave irradiation to accelerate reactions, leading to higher yields and shorter reaction times, as demonstrated in variations of the Fischer-indole synthesis. researchgate.net The use of water as a reaction medium or solvent-free conditions represents a significant step forward in reducing the environmental impact of organic transformations. researchgate.netnih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are also gaining prominence. An innovative two-step MCR for assembling the indole core from simple starting materials like anilines and glyoxal (B1671930) dimethyl acetal (B89532) has been developed, operating under mild conditions in ethanol (B145695) without a metal catalyst. rsc.org These strategies emphasize atom economy and reduce the generation of hazardous waste, aligning with the principles of green chemistry. researchgate.netnih.gov

Table 1: Overview of Green Chemistry Approaches in Indole Synthesis

| Green Approach | Principle | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat reactions, reducing time and increasing efficiency. | Fischer-indole synthesis of various indole derivatives. | researchgate.net |

| Aqueous Media | Employs water as a safe, non-toxic, and inexpensive solvent. | Br2-catalyzed synthesis of bis(indolyl)methanes from indoles and carbonyl compounds. | nih.gov |

| Solvent-Free Reactions | Conducts reactions without a solvent, reducing waste and simplifying purification. | Nanocatalyst-promoted condensation of indole derivatives under solvent-free conditions. | rsc.org |

| Multicomponent Reactions (MCRs) | Combines multiple starting materials in a single pot to build molecular complexity efficiently. | Ugi multicomponent reaction followed by acid-induced cyclization to form the indole core. | rsc.org |

| Nanocatalysis | Uses catalysts at the nanoscale for high surface area and enhanced reactivity, often under milder conditions. | Synthesis of indole derivatives using nanocatalysts that can be easily recovered and reused. | researchgate.net |

Chemo- and Regioselective Functionalization Methodologies

Achieving precise control over the position of new functional groups on the indole ring, known as regioselectivity, is a central challenge in indole chemistry. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, typically at the C3 position. rsc.org However, the synthesis of specifically substituted derivatives like methyl 6-formyl-1H-indole-2-carboxylate requires methods that can direct reactions to other positions.

Recent advances have focused on C-H functionalization, a powerful strategy that directly converts carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. nih.gov The regioselectivity of these reactions can be controlled by various factors, including the choice of catalyst and the presence of directing groups. acs.org For instance, a removable carboxyl group at the C3 position has been used to direct palladium-catalyzed vinylation to the C2 position, followed by decarboxylation. acs.org Similarly, N-acyl groups on indole-2-carboxylates can influence the outcome of reactions like catalytic hydrogenation. clockss.org Acylation reactions using Friedel-Crafts conditions can yield mixtures of 3-, 5-, and 7-acyl derivatives, with the product distribution depending on the Lewis acid catalyst and solvent used. clockss.org These methodologies provide a toolbox for selectively modifying the indole scaffold, enabling the synthesis of a wide array of complex derivatives.

Table 2: Selected Methodologies for Regioselective Indole Functionalization

| Reaction Type | Position | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| C2 Vinylation | C2 | Palladium (Pd) | Utilizes a removable C3-carboxylic acid as a directing group, followed by decarboxylation. | acs.org |

| C3 Acylation | C3 | Iron(III) chloride (FeCl3) | Friedel-Crafts acylation that occurs exclusively at the 3-position. | clockss.org |

| C5/C7 Acylation | C5 (major), C7 | Aluminum chloride (AlCl3) | Friedel-Crafts acylation using a highly reactive acyl chloride. | clockss.org |

| C7 Annulation | C7 | Rhodium (Rh) | A redox C7-spiroannulation of N-benzo[d]imidazole indolines with maleimides. | researchgate.net |

| C-H Amination | N1-C2 | Palladium (Pd) | Intramolecular oxidative amination of 2-acetamido-3-aryl-acrylates to form the indole-2-carboxylate (B1230498) core. | nih.govnih.gov |

Integration of Machine Learning in Retrosynthesis and Reaction Design

The design of a synthetic pathway for a complex target molecule is a cornerstone of organic chemistry. nih.gov Traditionally a task for expert chemists, this process is now being revolutionized by artificial intelligence (AI) and machine learning. kaist.ac.kr Retrosynthesis models, powered by deep learning, can analyze a target molecule and predict potential precursors, effectively working backward to design a synthetic route. researchgate.net

These AI tools are trained on vast databases of known chemical reactions. nih.govelsevier.com Early models were often rule-based expert systems, but modern approaches use sophisticated neural networks, such as transformers, which have proven powerful in natural language processing. researchgate.net These models can be broadly categorized as template-based, which match molecular features to known reaction templates, and template-free, which predict reaction centers and generate synthons. researchgate.net A neuro-symbolic approach combines the strengths of both, using neural networks to prioritize which chemical rules to apply, thereby overcoming the limitations of context-free rule application. nih.gov Recently, specialized models like RadicalRetro have been developed, focusing on specific reaction types, such as radical reactions, by training on curated databases. mdpi.com For a molecule like this compound, these AI tools could propose multiple synthetic pathways, evaluate their feasibility, and even predict reaction outcomes, accelerating the discovery and development of new synthetic routes. kaist.ac.kr

Table 3: Machine Learning Models in Chemical Synthesis

| Model Type | Approach | Function | Application | Reference |

|---|---|---|---|---|

| Neuro-Symbolic | Combines neural networks with rule-based systems. | Learns to prioritize reaction rules and resolve reactivity conflicts. | General retrosynthesis and reaction prediction. | nih.govelsevier.com |

| Template-Based | Matches target molecule features to a library of known reaction templates. | Ranks possible reactants based on learned reaction mechanisms. | Retrosynthesis prediction. | researchgate.net |

| Template-Free | Generates reactants without relying on predefined templates, often using SMILES strings. | Predicts reaction centers and completes the resulting molecular fragments. | Retrosynthesis of novel structures. | researchgate.netmdpi.com |

| LocalRetro | Identifies "strategy bonds" and "reactive atoms" based on chemist intuition. | Decomposes the product into reactants by applying reaction rules. | Retrosynthesis pathway prediction with high accuracy. | kaist.ac.kr |

Advanced Catalyst Development for Indole-2-Carboxylate Transformations

Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under mild conditions. The development of advanced catalysts for transformations involving the indole-2-carboxylate core is an active area of research. Palladium, copper, and ruthenium-based catalysts have proven particularly versatile.

Palladium catalysts are widely used for C-H activation and cross-coupling reactions. nih.gov For example, a palladium(II)-catalyzed aerobic oxidative C-H amination of 2-acetamido-3-aryl-acrylates provides a direct route to indole-2-carboxylate derivatives, using molecular oxygen as the terminal oxidant. nih.govnih.gov This method is notable for its tolerance of both electron-rich and electron-poor substrates. nih.gov Copper-catalyzed reactions offer an alternative, cost-effective approach. A copper(I) oxide (Cu₂O) catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides has been developed, providing a direct method to form N-aryl indoles. organic-chemistry.org Ruthenium catalysts have been employed for the addition of carboxylic acids to alkynes. mdpi.com Specifically, a ruthenium complex was used to catalyze the addition of indole-2-carboxylic acid to 1-hexyne, yielding novel enol esters. mdpi.com The continued development of such catalysts is crucial for discovering new reactions and improving the synthesis of functionalized indole-2-carboxylates.

Table 4: Catalytic Systems for Indole-2-Carboxylate Transformations

| Metal Catalyst | Reaction Type | Substrate | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Palladium (Pd) | Aerobic C-H Amination | 2-Acetamido-3-aryl-acrylate | 1-Acetyl-indole-2-carboxylate | Uses O₂ as the terminal oxidant; good functional group tolerance. | nih.govnih.gov |

| Copper (Cu) | Decarboxylative N-Arylation | Indole-2-carboxylic acid | N-Aryl indole | Efficient synthesis of N-aryl indoles from readily available starting materials. | organic-chemistry.org |

| Ruthenium (Ru) | Addition to Alkynes | Indole-2-carboxylic acid | Enol ester | Atom-economical method for synthesizing enol esters. | mdpi.com |

| Rhodium (Rh) | [4+1] Annulation | N-carbamoyl indole | 1H-imidazo[1,5-a]indol-3(2H)-one | High chemo- and regioselectivity under redox-neutral conditions. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.